4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde
Overview
Description
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a methoxy group, a propynyloxy group, and an aldehyde group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Reaction Mechanism: The propargyl alcohol undergoes a nucleophilic substitution reaction with 4-methoxybenzaldehyde, facilitated by the base, to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy and propynyloxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-Methoxy-3-(2-propynyloxy)benzoic acid.
Reduction: 4-Methoxy-3-(2-propynyloxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is primarily used in scientific research, particularly in the field of proteomics . It is utilized as a reagent in various chemical reactions to study protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is largely dependent on the specific reactions it undergoes. For example:
Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of electrons.
Reduction: The aldehyde group is converted to a primary alcohol through the addition of hydrogen atoms.
Substitution: The methoxy and propynyloxy groups can be replaced by other functional groups through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the propynyloxy group, making it less versatile in certain chemical reactions.
3-(2-Propynyloxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-3-(2-propynyloxy)benzoic acid: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both methoxy and propynyloxy groups, which provide it with a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules.
Biological Activity
4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde (CAS Number: 145654-01-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, highlighting its relevance in medicinal chemistry and pharmacology.
- Molecular Formula : C11H10O3
- Molecular Weight : 190.2 g/mol
- IUPAC Name : 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde
- Structure Representation :
Synthesis
The synthesis of this compound typically involves the reaction of isovanillin with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction conditions generally yield high purity and good yields:
- Preparation : Combine isovanillin and propargyl bromide with potassium carbonate in DMF.
- Reaction Conditions : Stir at room temperature for approximately 3 hours.
- Purification : Extract using ethyl acetate, wash, dry over sodium sulfate, and purify via silica gel column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism of action involving the modulation of inflammatory pathways.
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promising antioxidant activity. It was evaluated using various assays, including DPPH radical scavenging and ABTS assay, demonstrating a capacity to neutralize free radicals effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses.
- Enzyme Inhibition : It could inhibit enzymes that are critical in the inflammatory process or microbial metabolism.
- Signal Transduction Modulation : By affecting signal transduction pathways, it may alter cellular responses to stressors.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of benzenecarbaldehyde, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant strains.
- Inflammation Model Study : In vivo studies using murine models demonstrated that administration of this compound reduced paw edema significantly in comparison to control groups, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
4-methoxy-3-prop-2-ynoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMUMRVGOIQZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376893 | |
Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145654-01-9 | |
Record name | 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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